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Compound of Interest

Compound Name: Octopine

Cat. No.: B030811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While octopine is famously known as a chemical marker synthesized in plant crown gall

tumors induced by Agrobacterium tumefaciens, its natural occurrence extends to the animal

kingdom, particularly within marine invertebrates. This technical guide provides an in-depth

exploration of octopine's presence, metabolic role, and quantification in biological systems

outside of crown galls, offering valuable insights for comparative biochemistry, marine biology,

and drug discovery.

Octopine in Marine Invertebrates: An Analogue to
Lactate
In many marine invertebrates, especially cephalopods (e.g., octopus, squid) and bivalve

mollusks (e.g., scallops), octopine plays a crucial role in anaerobic metabolism, analogous to

lactate in vertebrates. During periods of intense muscular activity or hypoxia, when oxygen

demand outstrips supply, these organisms utilize the octopine pathway to maintain redox

balance and sustain ATP production through glycolysis.

The synthesis of octopine is catalyzed by the cytosolic enzyme Octopine Dehydrogenase

(ODH). This enzyme facilitates the reductive condensation of pyruvate (the end-product of

glycolysis) and arginine to form D-octopine. This reaction serves the critical function of re-

oxidizing NADH to NAD+, which is essential for the continuation of glycolysis.[1] Unlike lactate

accumulation, which can lead to significant intracellular pH drops, the production of octopine is
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considered to cause less severe acidosis, allowing for sustained energy production under

anaerobic conditions.[1]

The concentration of octopine and the kinetic properties of Octopine Dehydrogenase (ODH)

vary among species, reflecting different metabolic adaptations.
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Organism/Tissue Parameter Value Reference

Octopine

Concentration

Sea Scallop

(Placopecten

magellanicus) -

Adductor Muscle

(postmortem)

Max. Concentration ~1% of wet weight [2]

Octopine

Dehydrogenase

(ODH) Kinetics

(Forward Reaction)

Squid

(Symplectoteuthis

oualaniensis) - Mantle

Muscle

Specific Activity
~110 µmol/min/g wet

weight
[3]

Km (Pyruvate) ~2 mM [3]

Km (Arginine) ~7 mM [3]

Km (NADH) ~0.04 mM [3]

Octopus (Octopus

ornatus) - Mantle

Muscle

Specific Activity
>600 µmol/min/g wet

weight
[3]

Km (Pyruvate) Similar to squid [3]

Km (Arginine) Similar to squid [3]

Km (NADH) Similar to squid [3]

Great Scallop (Pecten

maximus)
Km (Pyruvate) 0.4 mM [4]

Km (Arginine) 1.1 mM [4]

Km (NADH) 0.02 mM [4]
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Octopine

Dehydrogenase

(ODH) Kinetics

(Reverse Reaction)

Squid

(Symplectoteuthis

oualaniensis) - Mantle

Muscle

Km (Octopine) 4.4 mM [3]

Octopus (Octopus

ornatus) - Mantle

Muscle

Km (Octopine) 0.8 mM [3]

Octopine Metabolic Pathway
The synthesis of octopine is a terminal step in anaerobic glycolysis in many marine

invertebrates. The pathway maintains cellular redox balance, which is crucial for continued

energy production in the absence of oxygen.

Cytosolic Glycolysis
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Anaerobic glycolysis leading to octopine synthesis.

Octopine in Normal Plant Tissues
Interestingly, octopine has also been detected in very low quantities in normal, non-tumorous

plant tissues. Studies have identified octopine in tobacco leaf and stem, sunflower stem, and

pinto bean leaves.[5][6] The levels are significantly lower than those found in crown gall tumors,

often by a factor of over 200.[6] The physiological role of octopine in healthy plant tissue is not

well understood and remains an area for further investigation.

Tissue Type Octopine Presence
Relative
Concentration

Reference

Normal Tobacco

Leaf/Stem
Detected Low [5][6]

Normal Sunflower

Stem
Detected Low [5][6]

Normal Pinto Bean

Leaves
Detected Low [5][6]

Normal Tobacco

Callus
Detected Low [5][6]

Crown Gall Tumor

(Tobacco)
Detected

High (up to 240x

normal)
[6]

Experimental Protocols
Accurate quantification of octopine and the activity of its synthesizing enzyme, ODH, are

crucial for research. Below are detailed methodologies for key experimental procedures.

This highly sensitive method is based on the pre-column fluorescent derivatization of octopine
with benzoin, followed by separation and detection using High-Performance Liquid

Chromatography (HPLC).[7]
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Workflow for octopine quantification via HPLC.

Protocol Steps:

Sample Extraction: Homogenize fresh or frozen tissue in ice-cold 0.6 M perchloric acid.

Centrifuge to pellet proteins.
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Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a

potassium hydroxide (KOH) solution. The resulting potassium perchlorate precipitate is

removed by centrifugation.

Derivatization: Mix an aliquot of the clear supernatant with a derivatization cocktail containing

benzoin (in methanol), 2-mercaptoethanol, and NaOH. Incubate in the dark.[7]

HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC column (e.g.,

C18). The fluorescent octopine-benzoin derivative is detected using a fluorescence detector.

Quantification: Calculate the octopine concentration by comparing the peak area to a

standard curve prepared with known concentrations of octopine.

This method is suitable for screening and confirming the presence of octopine, particularly

after separation by paper electrophoresis. It relies on the reaction of the guanidino group of

octopine with phenanthrenequinone.[8]

Sample Preparation & Separation: Prepare a crude tissue extract and apply it to

electrophoresis paper. Separate compounds based on charge.

Staining: After electrophoresis, dry the paper and spray it evenly with a staining solution

(e.g., 0.02% phenanthrenequinone in 95% ethanol), followed by an alcoholic KOH spray

(e.g., 10% KOH in 95% ethanol).

Visualization: Initially, a UV-fluorescent product is formed.

Colorimetric Development: A subsequent heat treatment step (e.g., incubation in an oven)

results in the rapid formation of a distinct red-purple pigment where octopine is present.[8]

Detection: The presence of octopine is confirmed by the appearance of this colored spot.

The method is sensitive to microgram quantities.[8]

This is a continuous spectrophotometric rate determination assay that measures the forward

reaction (octopine synthesis) by monitoring the decrease in absorbance at 340 nm as NADH is

oxidized to NAD+.[9][10]

Reagent Preparation:
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Assay Buffer: 150 mM Sodium Phosphate Buffer, pH 6.6.

Substrate 1: 60 mM Sodium Pyruvate solution.

Substrate 2: 60 mM L-Arginine solution.

Cofactor: 4.2 mM NADH solution prepared fresh in cold assay buffer.

Enzyme Extract: Prepare a tissue homogenate in cold assay buffer and clarify by

centrifugation. The supernatant is used as the enzyme source.

Assay Procedure:

In a 1 cm path length cuvette, combine the assay buffer, pyruvate solution, L-arginine

solution, and NADH solution.

Use a blank cuvette containing all reagents except the enzyme extract to zero the

spectrophotometer at 340 nm.

Equilibrate the reaction mixture to 25°C.

Initiate the reaction by adding a small volume of the enzyme extract.

Immediately begin monitoring the decrease in absorbance at 340 nm for several minutes.

Calculation of Activity:

Determine the maximum linear rate of absorbance change per minute (ΔA340/min).

Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-

1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the

oxidation of 1 µmole of NADH per minute under the specified conditions.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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